7-Nitro-1H-benzo[d]imidazole-2,5-diol
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Overview
Description
7-Nitro-1H-benzo[d]imidazole-2,5-diol is a heterocyclic compound with the molecular formula C7H5N3O4 and a molecular weight of 195.134 g/mol. This compound is part of the benzimidazole family, known for their wide range of biological activities and applications in various fields such as pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-1H-benzo[d]imidazole-2,5-diol typically involves nitration reactions. One common method is the nitration of 5,6-di- and 4,5,6-trinitro-2,3-dihydro-1H-benzimidazol-2-ones using concentrated nitric acid in acetic anhydride . Another method involves the nitration of benzimidazol-2-one and 5-methylbenzimidazol-2-one with potassium nitrate (KNO3) and sulfuric acid (H2SO4) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to improve the sustainability and efficiency of the synthesis process. For instance, microwave-induced synthesis in a tetrabutylammonium bromide (TBAB)–ethanol biphasic system has been explored for related compounds .
Chemical Reactions Analysis
Types of Reactions
7-Nitro-1H-benzo[d]imidazole-2,5-diol undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups into the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and acetic anhydride.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: Various nucleophiles can be used, such as amines or alcohols, under basic or acidic conditions.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Derivatives with different functional groups replacing the nitro or hydroxyl groups.
Scientific Research Applications
7-Nitro-1H-benzo[d]imidazole-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Nitro-1H-benzo[d]imidazole-2,5-diol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5,6-Tetranitro-2,3-dihydro-1H-benzimidazol-2-one
- 1,5,6-Trinitro-2,3-dihydro-1H-benzimidazol-2-one
- 1,4,5,6-Tetranitro-2,3-dihydro-1H-benzimidazol-2-one
Uniqueness
7-Nitro-1H-benzo[d]imidazole-2,5-diol is unique due to the presence of both hydroxyl and nitro groups on the benzimidazole core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other nitrobenzimidazol-2-one derivatives .
Properties
CAS No. |
101084-01-9 |
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Molecular Formula |
C7H5N3O4 |
Molecular Weight |
195.134 |
IUPAC Name |
6-hydroxy-4-nitro-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H5N3O4/c11-3-1-4-6(9-7(12)8-4)5(2-3)10(13)14/h1-2,11H,(H2,8,9,12) |
InChI Key |
INROYKIRWKDDOM-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])NC(=O)N2)O |
Synonyms |
2,5-Benzimidazolediol,7-nitro-(6CI) |
Origin of Product |
United States |
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